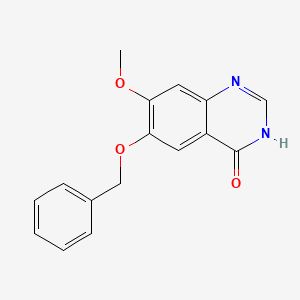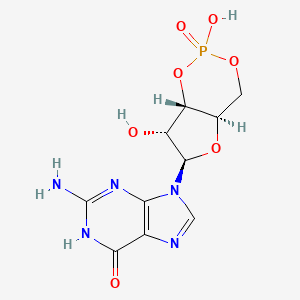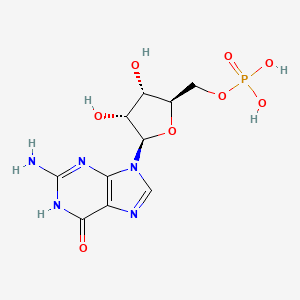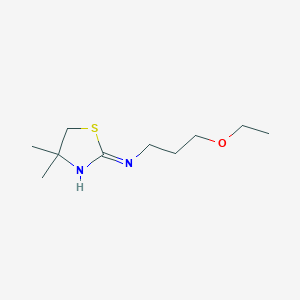![molecular formula C11H16Cl2N4O2 B1450849 (4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride CAS No. 1158406-56-4](/img/structure/B1450849.png)
(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride
Overview
Description
“(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride” is a chemical compound with the formula C₁₁H₁₆Cl₂N₄O₂ . It is typically in the form of a powder . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 307.18 . The molecular formula is C₁₁H₁₆Cl₂N₄O₂ . The InChI key and SMILES string provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 307.18 and a molecular formula of C₁₁H₁₆Cl₂N₄O₂ .Scientific Research Applications
Fluorescence Studies
The oxazolo[4,5-b]pyridine derivatives exhibit significant fluorescence properties. These compounds, including the one , can be used to study the fluorescence behavior in different solvents, which is crucial for understanding the solvent-solute interactions and the internal charge transfer characteristics . The fluorescence profile of these compounds is often analyzed using the Marcus’ radiative back electron transfer theory, which is essential for developing new fluorescent dyes and sensors .
Antibacterial Agents
Derivatives of oxazolo[4,5-b]pyridine have been evaluated for their potential as antibacterial agents . They have shown good activity profiles against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium largely responsible for hospital-acquired infections . These compounds are also studied for their binding affinity against bacterial proteins, which can lead to the development of new antibiotics .
Antifibrotic Activity
Compounds with the oxazolo[4,5-b]pyridine moiety have been investigated for their role in reducing collagen deposition in liver fibrosis models. They are considered for their potential to inhibit collagen synthesis, which is a key factor in the development of fibrotic diseases . This application is particularly relevant in the search for treatments for chronic liver diseases.
Material Science Research
The oxazolo[4,5-b]pyridine derivatives are of interest in material science research due to their unique chemical properties. Scientists explore these compounds for their potential applications in creating new materials with desirable electrical, optical, or mechanical properties .
Chemical Synthesis
These compounds are valuable in chemical synthesis as intermediates for the production of various complex molecules. Their reactivity and stability under different conditions make them suitable for use in multi-step synthetic processes .
Heterocyclic Chemistry
In the field of heterocyclic chemistry, oxazolo[4,5-b]pyridine derivatives are studied for their structural and electronic properties. They serve as models for understanding the behavior of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .
Pharmacological Research
The structural framework of oxazolo[4,5-b]pyridine is associated with diverse pharmacological properties. Research in this area focuses on the development of new drugs with improved efficacy and reduced side effects for various diseases .
Photodynamic Therapy
Due to their fluorescence properties, these compounds are also being researched for their potential use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, alongside light, to produce a cytotoxic effect in targeted areas, such as cancerous tissues .
Safety and Hazards
properties
IUPAC Name |
[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2.2ClH/c12-6-8-7-15(4-5-16-8)11-14-10-9(17-11)2-1-3-13-10;;/h1-3,8H,4-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDOUTJUSLEWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=C(O2)C=CC=N3)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)



![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)



![8-Bromo-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1450778.png)
![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)


![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)